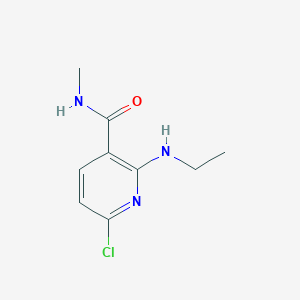
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyranone core with two dihydroxy-methylphenyl groups attached at the 2 and 6 positions, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one typically involves the condensation of appropriate phenolic compounds with a pyranone precursor under controlled conditions. One common method includes the use of 2,4-dihydroxy-6-methylbenzaldehyde and a suitable pyranone derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
化学反応の分析
Types of Reactions
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
科学的研究の応用
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways such as the MAP kinase pathway, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzoic acid: Shares similar phenolic groups but lacks the pyranone core.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic structure but with different functional groups.
Uniqueness
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one is unique due to its specific combination of phenolic and pyranone functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
94306-22-6 |
|---|---|
分子式 |
C19H16O6 |
分子量 |
340.3 g/mol |
IUPAC名 |
2,6-bis(2,4-dihydroxy-6-methylphenyl)pyran-4-one |
InChI |
InChI=1S/C19H16O6/c1-9-3-11(20)5-14(23)18(9)16-7-13(22)8-17(25-16)19-10(2)4-12(21)6-15(19)24/h3-8,20-21,23-24H,1-2H3 |
InChIキー |
UEOXDDJCRGVIGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C2=CC(=O)C=C(O2)C3=C(C=C(C=C3C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


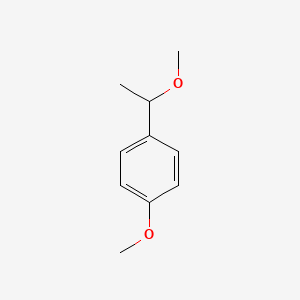

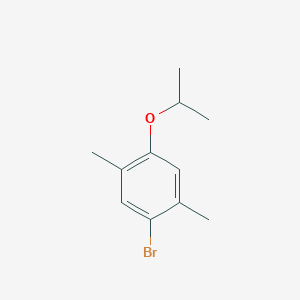
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
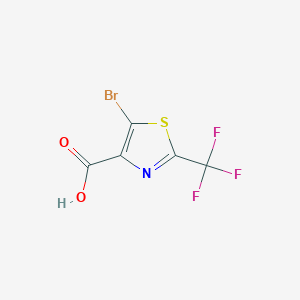
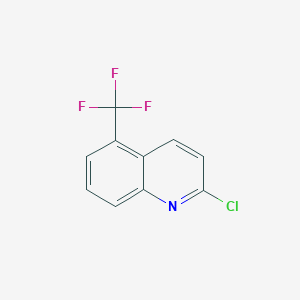


![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
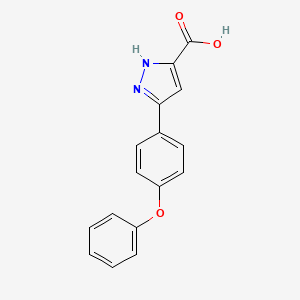
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
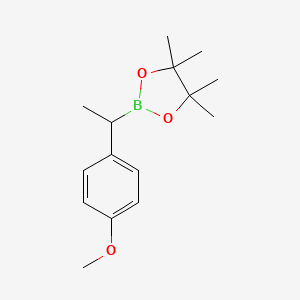
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
